molecular formula C13H10N2 B181562 2-Phenylimidazo[1,2-a]pyridine CAS No. 4105-21-9

2-Phenylimidazo[1,2-a]pyridine

Katalognummer: B181562
CAS-Nummer: 4105-21-9
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: KDHWCFCNNGUJCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenylimidazo[1,2-a]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system, with a phenyl group at the 2-position. Single-crystal X-ray studies reveal a dihedral angle of 28.61° between the imidazo[1,2-a]pyridine core and the phenyl ring, indicating a moderately twisted conformation . The crystal packing is stabilized by weak C–H···O/N hydrogen bonds, forming broad chains parallel to the a-axis, and π–π stacking interactions between pyridine rings (centroid–centroid distance: 3.7187 Å) . This structural framework serves as a versatile scaffold for medicinal chemistry, particularly in targeting benzodiazepine receptors and enzymes like aldehyde dehydrogenase (ALDH) .

Vorbereitungsmethoden

Multi-Step Functionalization Strategies

Traditional synthetic routes to 2-phenylimidazo[1,2-a]pyridine involve sequential transformations starting from imidazo[1,2-a]pyridine intermediates. A patent by outlines a five-step process:

  • Aminomethylation : Treatment of imidazo[1,2-a]pyridine with dimethylamine and formaldehyde yields 3-dimethylamino derivatives.

  • Alkylation : Reaction with methyl iodide produces a quaternary ammonium salt.

  • Cyanide Substitution : Displacement with sodium cyanide generates the 3-acetonitrile intermediate.

  • Acid Hydrolysis : Conversion of the nitrile to a carboxylic acid.

  • Amidation : Activation with carbonyldiimidazole (CDI) and reaction with dimethylamine yields the final product .

An alternative pathway employs Vilsmeier-Haack formylation, where imidazo[1,2-a]pyridine is formylated at position 3, reduced to the alcohol, and functionalized via tosylation and cyanide substitution . While these methods achieve high purity, they suffer from lengthy purification steps and moderate atom economy (45–60%).

Two-Component Cyclization Catalyzed by DBU

A breakthrough in simplicity was achieved using 1,8-diazabicycloundec-7-ene (DBU) as a catalyst in aqueous ethanol. As reported by , 2-aminopyridine reacts with phenacyl bromides at room temperature, forming 2-arylimidazo[1,2-a]pyridines in 65–94% yield. The mechanism proceeds via:

  • Pyridinium Salt Formation : Nucleophilic attack of 2-aminopyridine on phenacyl bromide.

  • DBU-Mediated Deprotonation : Generation of an imine intermediate.

  • Intramolecular Cyclization : Formation of the imidazo ring followed by elimination of HBr and H₂O .

This method excels in atom economy (66.25–73.41%) and scalability, producing 10-gram batches without chromatography . Electron-withdrawing groups (e.g., –NO₂, –CN) on phenacyl bromides slightly reduce yields (72–79%) compared to electron-donating substituents (–OCH₃, –CH₃; 85–94%) .

Regioselective C–H Functionalization with tBuONO

Direct C3–H nitrosylation of imidazo[1,2-a]pyridines using tert-butyl nitrite (tBuONO) enables rapid access to 3-nitroso derivatives, which are precursors for 2-phenylimidazo[1,2-a]pyridines. As per , the reaction proceeds in acetonitrile at 70°C, achieving 98% yield in 15 minutes via a radical pathway:

  • NO Radical Generation : Homolytic cleavage of tBuONO.

  • Radical Addition : Attack at the C3 position of the imidazo ring.

  • Hydrogen Abstraction : Formation of the nitroso product .

The protocol tolerates diverse substituents (–F, –Cl, –CN) and scales to 10 mmol (1.94 g) without yield loss . Reduction of the nitroso group with Zn/NH₄Cl in acetic acid furnishes the corresponding amine in 80% yield .

One-Pot Synthesis Using Ionic Liquids

A solvent-free, one-pot method employing the ionic liquid [Bmim]Br₃ (1-butyl-3-methylimidazolium tribromide) was developed by . Acetophenone, 2-aminopyridine, and [Bmim]Br₃ react in the presence of Na₂CO₃ at 30°C, yielding this compound in 82% yield. Key advantages include:

  • No External Solvent : Reduced environmental impact.

  • Short Reaction Time : 40 minutes.

  • Simplified Workup : Ether extraction and evaporation suffice .

This approach avoids toxic catalysts and aligns with green chemistry principles, though substrate scope is limited compared to DBU-catalyzed methods .

Comparative Analysis of Synthetic Methods

Method Catalyst/Solvent Temperature Yield Scalability Key Advantage
Multi-Step Functionalization– / CH₂Cl₂, H₂O25–100°C45–60%LowHigh purity
DBU-Catalyzed CyclizationDBU / EtOH:H₂O (1:1)25°C65–94%High (10 g)Excellent atom economy
C–H NitrosylationtBuONO / MeCN70°C98%Moderate (2 g)Rapid, no chromatography
Ionic Liquid One-Pot[Bmim]Br₃ / Solvent-free30°C82%ModerateSolvent-free, green conditions

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and other nitrating mixtures.

    Substitution: Reagents such as halogens, alkylating agents, and other electrophiles are used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives, which have distinct chemical and physical properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Peripheral Benzodiazepine Receptor (PBR) Ligands

Research indicates that derivatives of 2-phenylimidazo[1,2-a]pyridine exhibit potent and selective binding to peripheral benzodiazepine receptors (PBRs). These receptors play a crucial role in steroidogenesis and neuroactive steroid synthesis. For example, compounds such as CB 34, CB 50, and CB 54 have been shown to stimulate both central and peripheral steroidogenesis effectively in animal models .

Table 1: Binding Affinities of PIP Derivatives to PBRs

CompoundBinding Affinity (nM)Effect on Steroidogenesis
CB 3450Increased
CB 5030Increased
CB 5425Increased

1.2 Acetylcholinesterase (AChE) Inhibition

Imidazo[1,2-a]pyridine derivatives have also been evaluated for their ability to inhibit acetylcholinesterase, an enzyme critical in the treatment of neurodegenerative diseases like Alzheimer's. Studies show that certain PIP derivatives exhibit IC50 values ranging from 0.2 to 50 μM against AChE, indicating potential therapeutic applications .

Materials Science Applications

2.1 Luminescent Dyes

Recent advancements have led to the development of solid-state luminescent dyes based on PIP. These dyes display a wide range of emitting colors due to excited-state intramolecular proton transfer (ESIPT). The luminescence can be tuned by varying the substituents on the aryl groups attached to the imidazo[1,2-a]pyridine structure .

Table 2: Emission Properties of PIP-based Luminescent Dyes

CompoundEmission ColorStokes Shift (nm)
2′MeOPIPBlue100
HPIPGreen120
Diaryl PIPRed150

Synthetic Applications

3.1 One-Pot Synthesis Methods

Efficient synthetic routes for producing PIP derivatives have been developed, allowing for high yields under mild conditions. For example, a one-pot synthesis involving acetophenone and 2-aminopyridine yielded various PIP derivatives with yields ranging from 72% to 89% .

Table 3: Yields of PIP Derivatives from Synthesis

EntryR GroupYield (%)
1H82
2p-MeC6H477
3p-ClC6H486

Wirkmechanismus

The mechanism of action of 2-Phenylimidazo[1,2-a]pyridine varies depending on its application:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Modifications at the Phenyl Ring

Substituents on the phenyl ring significantly influence biological activity and metabolic stability:

  • Chlorination (para-position) : Derivatives like 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (e.g., alpidem) exhibit rapid metabolic degradation, limiting their therapeutic utility .
  • Fluorination (para-position) : The 4-fluorophenyl analogue demonstrates enhanced metabolic stability, with 89.13% of the parent compound remaining unchanged under experimental conditions . This modification also retains ALDH inhibitory activity and anticancer effects in prostate cancer (PCa) cell lines .

Table 1: Impact of Phenyl Ring Substituents

Substituent Biological Activity Metabolic Stability Affinity/Selectivity Reference
None (Parent) Moderate PBR ligand Moderate Lower PBR selectivity
4-Cl High PBR affinity Low (rapid degradation) High PBR selectivity
4-F ALDH inhibition, antitumor effects High (89% unchanged) Retains activity

Modifications at the Imidazo[1,2-a]pyridine Core

Position 6 and 8 Substitutions

  • Position 8 : Introducing lipophilic groups (e.g., Cl, Br) enhances binding affinity and selectivity for peripheral benzodiazepine receptors (PBR). For instance, 8-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine shows >100-fold selectivity for PBR over central benzodiazepine receptors (CBR) .
  • Position 6 : A 6-fluoro substituent improves ALDH1A1/3 inhibition and selectively suppresses PCa cell proliferation (e.g., 6-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridine ) .

Functional Group Additions

  • 3-Aminomethyl Derivatives: These compounds act as positive allosteric modulators of GABAA receptors, showing promise in treating psychiatric disorders .

Key Research Findings

  • Peripheral Benzodiazepine Receptor Ligands : Substituents at positions 8 (lipophilic) and phenyl-para (Cl) are critical for high PBR affinity and selectivity. Compound 17 (8-Cl, 4-Cl-phenyl) increases neurosteroid synthesis in vivo .
  • Anticancer Activity: Fluorinated derivatives (e.g., 6-F) inhibit ALDH isoforms and reduce PCa cell colony formation by >50% compared to normal cells .
  • Metabolic Stability : Fluorination at the phenyl ring improves stability, whereas chlorination accelerates degradation .

Biologische Aktivität

2-Phenylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

This compound and its derivatives exhibit a wide range of biological activities:

  • Anticancer : These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial : They possess antibacterial and antifungal properties, making them candidates for treating infections.
  • Neurological Effects : The compound acts as a ligand for peripheral benzodiazepine receptors (PBR), influencing neurosteroidogenesis and exhibiting anxiolytic and anticonvulsant effects .
  • Anti-inflammatory : Some derivatives have demonstrated anti-inflammatory activity, contributing to their therapeutic potential in inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its chemical structure. Key findings from SAR studies include:

  • Substituent Effects : Variations at positions 6 and 8 on the imidazopyridine ring affect binding affinity and selectivity for PBR. For example, lipophilic substituents at position 8 enhance activity, while a chlorine atom at the para position of the phenyl ring is crucial for high binding affinity .
  • Binding Affinity : Compounds with specific substitutions have shown varying degrees of selectivity between central benzodiazepine receptors (CBR) and PBR. Some derivatives display over 1000-fold selectivity for PBR compared to CBR, indicating potential for targeted therapies .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Interaction : The compound selectively binds to PBRs, which are involved in steroid hormone synthesis. This interaction can stimulate the production of neuroactive steroids such as pregnenolone and allopregnanolone, leading to various neurophysiological effects .
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Activity : A study demonstrated that certain derivatives inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The most active compounds were identified based on their IC50 values (concentration required to inhibit cell growth by 50%) ranging from low micromolar to nanomolar concentrations .
  • Neurosteroidogenesis : Research indicated that specific derivatives could enhance steroidogenesis in both peripheral and central systems. This was evidenced by increased levels of neuroactive steroids following treatment with selected compounds in animal models .
  • Antimicrobial Efficacy : Testing against various bacterial strains revealed that some derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

Activity TypeCompound DerivativeIC50 Value (µM)Selectivity
AnticancerCB 340.5High
AntimicrobialCB 5010Moderate
NeurosteroidogenesisCB 541.0High

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-phenylimidazo[1,2-a]pyridine and its derivatives, and how do their yields compare under optimized conditions?

  • Methodological Answer : The compound can be synthesized via condensation of 2-aminopyridine with α-bromoacetophenone derivatives under ultrasound irradiation (20 kHz, PEG-400 solvent, K₂CO₃ base), achieving yields of 70–85% . Alternative routes include Vilsmeier-Haack formylation (using DMF/POCl₃) for C-3 functionalization (74% yield) , and ruthenium-catalyzed oxidative C-2' alkenylation with acrylates (regioselective mono-alkenylation) . Lower-yield pathways, such as acrylate ester-mediated synthesis (10% yield), highlight the importance of optimizing catalysts and solvent systems .

Q. Which characterization techniques are most effective for confirming the structural integrity and regioselectivity of this compound derivatives?

  • Methodological Answer : X-ray crystallography provides unambiguous confirmation of regioselectivity, as demonstrated for ethynylselanyl derivatives (C1–Se–C2 bond angle: 100.45°, π-stacking distances: 3.427–3.428 Å) . NMR spectroscopy (¹H/¹³C) resolves substituent positions, while IR spectroscopy identifies functional groups (e.g., aldehyde stretches at ~1700 cm⁻¹ for C-3 formylation) . Mass spectrometry validates molecular weight, critical for intermediates like sulfenylated hybrids .

Q. How can researchers achieve selective C-3 functionalization of this compound using formylation or alkenylation strategies?

  • Methodological Answer :

  • Formylation : Use DMF/POCl₃ under Vilsmeier-Haack conditions to introduce a formyl group at C-3 (74% yield). Side products like brominated derivatives can arise from solvent-mediated side reactions (e.g., DMSO oxidation) .
  • Alkenylation : Employ Ru(II) catalysts with acrylate esters for oxidative C-2' alkenylation, achieving >80% regioselectivity via a five-membered cyclic ruthenium intermediate .

Advanced Research Questions

Q. What structural modifications enhance binding affinity and selectivity of this compound derivatives for peripheral benzodiazepine receptors (PBR) over central receptors (CBR)?

  • Methodological Answer : QSAR studies identify lipophilic substituents at position 8 (e.g., Cl, Br) and a para-chlorine on the C-2 phenyl ring as critical for PBR selectivity (Ki < 10 nM vs. CBR Ki > 1000 nM) . Amide nitrogen modifications (e.g., cyclopropylmethyl) further improve selectivity by reducing steric clashes with PBR . In vitro assays in Xenopus oocytes expressing GABAA receptors validate functional selectivity .

Q. How do reaction conditions influence the formation of side products like C-3 bromination or formylation during the synthesis of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Bromination at C-3 occurs via Eosin Y-mediated pathways in polar solvents (e.g., DMSO), competing with formylation. Optimizing solvent polarity and catalyst loading (e.g., iodine in DMSO at 80°C) minimizes side reactions, as shown in sulfenylation studies (yield improved from 20% to 65% with 20 mol% iodine) .

Q. What methodologies enable in vivo assessment of neurosteroid modulation by PBR-selective this compound ligands?

  • Methodological Answer : Ligands like compound 17 (8-Cl, para-Cl-phenyl) increase neurosteroid levels (pregnenolone, allopregnanolone) in rat plasma and cerebral cortex. Quantification via LC-MS/MS after administering 10 mg/kg doses demonstrates time-dependent increases (peak at 2–4 hours) . In vitro neurosteroid synthesis assays using adrenal mitochondria further validate target engagement .

Q. How can electrochemical strategies improve regioselectivity and atom economy in C-3 modifications of imidazo[1,2-a]pyridines?

  • Methodological Answer : Electrochemical C-3 methoxylation with DMSO/KI (15 mA, 40°C) achieves 86% yield via radical intermediates, avoiding stoichiometric oxidants . Similarly, para-selective C–H amination using phenothiazine under electrooxidative conditions (GF/Pt electrodes) yields 76% for this compound .

Q. What fluorination approaches enhance metabolic stability of this compound-based compounds while maintaining receptor activity?

  • Methodological Answer : Introducing fluorine at the para position of the phenyl ring (e.g., 4-F) reduces metabolic degradation (89% parent compound remaining after 60 minutes in liver microsomes) while retaining PBR affinity (Ki < 50 nM) . Fluorinated ligands synthesized via Na2S2O4-mediated fluoroalkylation in DMSO show improved pharmacokinetic profiles .

Eigenschaften

IUPAC Name

2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)12-10-15-9-5-4-8-13(15)14-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHWCFCNNGUJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276799
Record name 2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4105-21-9
Record name 4105-21-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.1 m. Quantitites of 2-aminopyridine and α-bromoacetophenone are heated in 150 ml. of chloroform at reflux for 2 hours. The chloroform is evaporated and the oily residue taken up in 10% HCl, warmed, charcoal added and filtered. The filtrate is neutralized with NH4OH and the solid product isolated and recrystallized from ethanol. The yield of product is 12.7 g., melts at 135°-137° C. and has the structure: ##STR13##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Placing 2-aminopyridine in an amount of 3.5 g (36 mmol), α-bromoacetophenone in an amount of 7.2 g (36 mmol) and sodium hydrogen carbonate in an amount of 3.6 g (43 mmol) into a flask, the resultant mixture reacted among 120 milliliter of ethanol for 4 hours at the room temperature and subsequently for 2 hours under refluxing. Separating insoluble by filtration, the resultant filtrate was concentrated. Extracting with the use of methylene chloride in an amount of 150 milliliter, the resultant extract was washed three times using 200 milliliter of water. After drying an organic layer with the use of magnesium sulfide and removing the solvent, brown crystals were obtained. Refining the crystals by means of silicagel column (hexane/methylene chloride), 6.3 g of 2-phenylimidazo[1,2-a]pyridine Intermediate 1-1b as white crystals was obtained (yield: 90%). The white crystals were confirmed as the aimed compound from 1H-NMR spectrum. The measurement result is shown as follows:
[Compound]
Name
1-1b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
120 mL
Type
reactant
Reaction Step Five
Name
hexane methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Stir a solution of 2-bromoacetophenone (1 g, 5.024 mmol) and 2-aminopyridine (591 mg, 6.280 mmol) in ethanol (4 mL) containing NaHCO3 (658 mg, 7.837 mmol) at room temperature for 6 hours. Dilute the mixture with water (15 mL) and extract with ether (3×20 mL). Wash the combined organic layers with saturated aqueous sodium chloride (25 mL), dry (MgSO4) and concentrate in vacuo. Purify the residue by flash chromatography (SiO2; eluent:hexane/EtOAc 4:1) to give a white solid, 79% yield. MS(ES+): m/z=195.1 (M+H)+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
591 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
658 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-Phenylimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
2-Phenylimidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
2-Phenylimidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
2-Phenylimidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
2-Phenylimidazo[1,2-a]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.